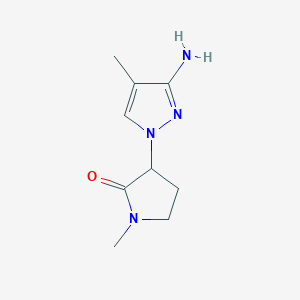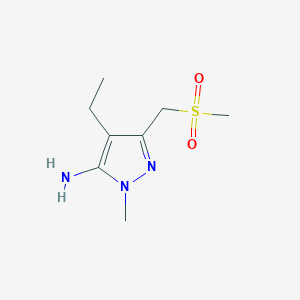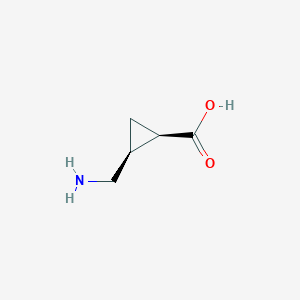
(1R,2S)-2-(aminomethyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with potential applications in various fields of chemistry and biology. The compound’s unique structure, featuring a cyclopropane ring with an aminomethyl and carboxylic acid group, makes it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction or the use of diazo compounds.
Functional Group Introduction: The aminomethyl and carboxylic acid groups can be introduced through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Rel-(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Rel-(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Rel-(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives, such as:
Cyclopropane-1-carboxylic acid: Lacks the aminomethyl group, making it less versatile in certain reactions.
2-(Aminomethyl)cyclopropane-1-carboxylic acid: Similar structure but may differ in stereochemistry, affecting its reactivity and applications.
The uniqueness of Rel-(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C5H9NO2 |
|---|---|
分子量 |
115.13 g/mol |
IUPAC名 |
(1R,2S)-2-(aminomethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4-/m1/s1 |
InChIキー |
QUFMERRXRMSAPZ-QWWZWVQMSA-N |
異性体SMILES |
C1[C@@H]([C@@H]1C(=O)O)CN |
正規SMILES |
C1C(C1C(=O)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13320796.png)
![3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid](/img/structure/B13320807.png)
![6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13320809.png)
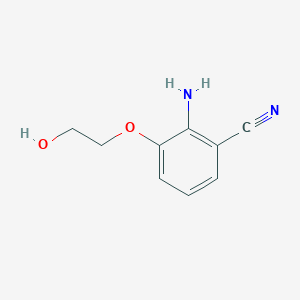
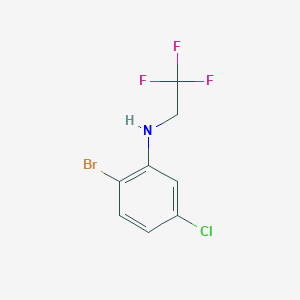
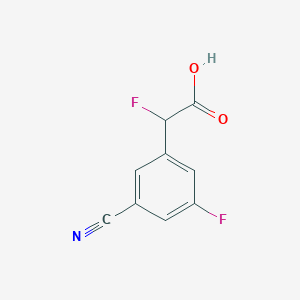
![6-isobutyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13320833.png)
![3-([1,1'-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole](/img/structure/B13320834.png)
![2-Methyl-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B13320838.png)
![tert-Butyl 5-oxooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13320844.png)
![4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one](/img/structure/B13320857.png)
![3-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol](/img/structure/B13320861.png)
